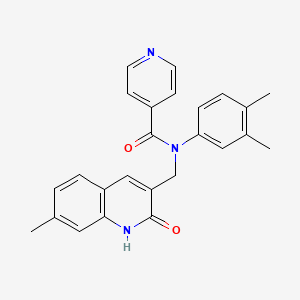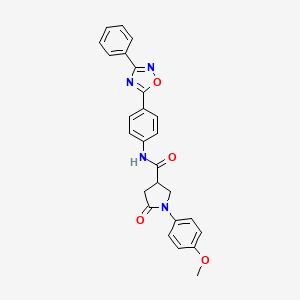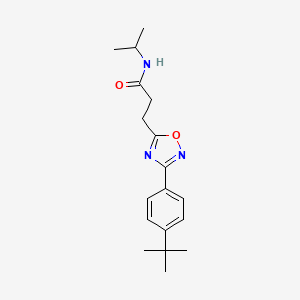
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, also known as MNPAO, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPAO is a nitric oxide donor, which means that it can release nitric oxide in the body, leading to a variety of physiological and biochemical effects. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves the release of nitric oxide in the body. Nitric oxide is a signaling molecule that plays a key role in regulating a variety of physiological processes, including blood flow, inflammation, and apoptosis. N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline releases nitric oxide through a process called diazeniumdiolation, which involves the reaction of nitric oxide with a secondary amine to form a diazeniumdiolate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline are primarily related to its ability to release nitric oxide in the body. Nitric oxide has been shown to have a variety of effects on the cardiovascular system, including vasodilation, reduced platelet aggregation, and reduced inflammation. Additionally, nitric oxide has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Finally, nitric oxide has been studied for its potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for use in lab experiments, including its ability to release nitric oxide in a controlled manner and its potential applications in a variety of scientific research areas. However, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline, including the development of new synthesis methods, the exploration of its potential applications in additional scientific research areas, and the investigation of its potential toxicity and safety. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline and its effects on the body. Overall, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline shows promise as a potential tool for scientific research, and further investigation is warranted.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that includes the reaction of 2-nitroaniline with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with pyridine-3-carboxylic acid hydrazide. The final step involves the reaction of the product with nitrous acid to form N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in a variety of scientific research areas, including cardiovascular disease, cancer, and neurodegenerative disorders. N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Finally, N-(2-methoxybenzyl)-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-29-19-7-3-2-5-15(19)13-23-17-9-8-14(11-18(17)26(27)28)21-24-20(25-30-21)16-6-4-10-22-12-16/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGBLYFVPJYIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxyphenyl)methyl]-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
